molecular formula C20H23NO6 B1223323 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B1223323
M. Wt: 373.4 g/mol
InChI Key: HJIWXKDTUCXAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the Hydroxyphenyl Group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the pyridine ring.

    Formation of the Oxolanylmethyl Group: This can be done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could occur at the pyridine ring or the ester groups.

    Substitution: Various substitution reactions can take place, especially at the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators. The hydroxyphenyl group could interact with biological targets, leading to interesting biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through interaction with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester
  • 1-(2-oxolanylmethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester
  • 4-(3-hydroxyphenyl)-1-(2-oxolanylmethyl)-pyridine

Uniqueness

The uniqueness of 3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific combination of functional groups. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

dimethyl 4-(3-hydroxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23NO6/c1-25-19(23)16-11-21(10-15-7-4-8-27-15)12-17(20(24)26-2)18(16)13-5-3-6-14(22)9-13/h3,5-6,9,11-12,15,18,22H,4,7-8,10H2,1-2H3

InChI Key

HJIWXKDTUCXAKG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)O)C(=O)OC)CC3CCCO3

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)O)C(=O)OC)CC3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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